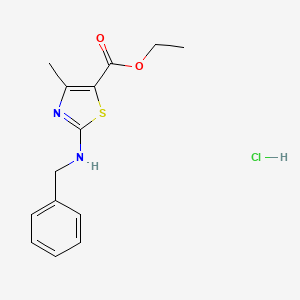

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Vue d'ensemble

Description

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with an ethyl ester, a benzylamino group, and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction. Benzylamine reacts with the thiazole intermediate under mild conditions, often in the presence of a solvent like ethanol or methanol.

Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions precisely.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the thiazole ring or the ester group, resulting in the formation of thiazolidine derivatives or alcohols, respectively.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Thiazolidine derivatives or alcohols.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride, have demonstrated promising antimicrobial properties.

Case Studies:

- A study indicated that thiazole derivatives showed effective antibacterial activity against multiple strains of bacteria, including resistant strains like MRSA and E. coli. The minimum inhibitory concentration (MIC) values were reported as low as 6.25 µg/mL for some compounds in the series, suggesting potent activity against bacterial infections .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 6.25 | MRSA |

| Compound B | 12.50 | E. coli |

| Compound C | 25.00 | Pseudomonas aeruginosa |

Antitumor Activity

The compound has also been investigated for its antitumor effects, particularly against aggressive cancer cell lines.

Case Studies:

- In vitro studies on the MDA-MB-231 triple-negative breast cancer cell line revealed that this compound significantly reduced cell viability by over 55% at a concentration of 10 µM after three days of treatment .

- Furthermore, xenograft models demonstrated a reduction in tumor growth by approximately 47% after four weeks of treatment with the compound .

| Treatment Group | Tumor Growth Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Control | N/A | N/A |

| Ethyl Thiazole | 47 | 20 |

Anticonvulsant Activity

Research has shown that thiazole derivatives exhibit anticonvulsant properties.

Case Studies:

- A series of synthesized thiazole compounds were evaluated for their anticonvulsant activity using various models, including the maximal electroshock seizure test and the pentylenetetrazol-induced seizure test. One derivative demonstrated a median effective dose (ED50) comparable to standard anticonvulsants like sodium valproate .

| Compound | ED50 (mg/kg) | Seizure Model |

|---|---|---|

| Compound D | 24.38 | Electroshock |

| Compound E | 88.23 | Chemo-shock |

Mécanisme D'action

The mechanism of action of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-(benzylamino)acetate hydrochloride

- Ethyl 2-(benzylamino)-4-methylthiazole

- Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is unique due to the presence of both the benzylamino group and the ethyl ester on the thiazole ring. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives, making it a versatile compound in synthetic chemistry and drug development.

Activité Biologique

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of thiazole derivatives known for their pharmacological potential, including antimicrobial, anticancer, and xanthine oxidase inhibitory activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₆N₂O₂S

- CAS Number : 15087-95-3

- Molecular Weight : 286.36 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. A study evaluating various thiazole derivatives found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against strains such as Bacillus subtilis and Aspergillus niger.

| Compound | Activity Against Bacillus subtilis | Activity Against Aspergillus niger |

|---|---|---|

| 4a | Moderate | Inactive |

| 4b | Moderate | Moderate |

| 4e | Promising | Promising |

These results indicate that structural modifications can significantly influence the antimicrobial efficacy of thiazole derivatives .

Anticancer Potential

The anticancer activity of thiazole derivatives has been highlighted in several studies. For instance, compounds containing the thiazole moiety have been shown to inhibit cancer cell proliferation in various cell lines. A structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the thiazole ring enhances cytotoxicity against cancer cells.

Key Findings:

- Compounds with halogen substituents showed increased potency against cancer cell lines.

- The presence of a methyl group at position 4 of the phenyl ring was found to be crucial for enhancing activity .

Xanthine Oxidase Inhibition

This compound has also been studied for its potential as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating conditions like gout.

| Compound | IC50 (μM) | Comparison to Febuxostat |

|---|---|---|

| 5k | 3.6 | Moderate |

| 5j | 8.1 | Lower |

| 5l | 9.9 | Comparable |

These compounds demonstrated moderate to potent xanthine oxidase inhibitory activities, indicating their potential therapeutic applications in managing hyperuricemia .

Case Studies and Research Findings

- Anticonvulsant Activity : Certain thiazole derivatives have shown anticonvulsant properties in animal models, suggesting their potential use in epilepsy treatment. The SAR analysis indicated that specific structural features are essential for achieving high anticonvulsant efficacy .

- Antidiabetic Effects : Some studies have reported that thiazoles can enhance insulin sensitivity and exhibit antidiabetic effects, making them candidates for further research in metabolic disorders .

- Antioxidant Activity : In addition to enzyme inhibition, these compounds have shown antioxidant properties through various assays, further broadening their therapeutic potential .

Propriétés

IUPAC Name |

ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S.ClH/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11;/h4-8H,3,9H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGLNBZCWXZISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655346 | |

| Record name | Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15087-95-3 | |

| Record name | Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.